molecular formula C11H9N3O2S B12151712 Cyanamide, N-(isoproppylamino)(methylthio)methylene- CAS No. 5848-27-1

Cyanamide, N-(isoproppylamino)(methylthio)methylene-

Cat. No.: B12151712
CAS No.: 5848-27-1
M. Wt: 247.28 g/mol
InChI Key: CXNSQRSRIRUHIW-UHFFFAOYSA-N
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Description

Cyanamide, N-(isoproppylamino)(methylthio)methylene- is a chemical compound with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . This compound is known for its unique structure, which includes a cyanamide group, an isopropylamino group, and a methylthio group. It has various applications in synthetic chemistry and industrial processes.

Preparation Methods

The synthesis of Cyanamide, N-(isoproppylamino)(methylthio)methylene- involves several steps. One common method includes the reaction of isopropylamine with methylthioisocyanate, followed by the addition of cyanamide. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Cyanamide, N-(isoproppylamino)(methylthio)methylene- undergoes various chemical reactions, including:

Scientific Research Applications

Cyanamide, N-(isoproppylamino)(methylthio)methylene- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Cyanamide, N-(isoproppylamino)(methylthio)methylene- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .

Comparison with Similar Compounds

Cyanamide, N-(isoproppylamino)(methylthio)methylene- can be compared with other cyanamide derivatives, such as:

    N-cyano-N-phenyl-p-methylbenzene-sulfonamide: Known for its applications in synthetic chemistry.

    Calcium cyanamide: Used as a fertilizer and in the production of ammonia.

    Unsubstituted cyanamide (NH2CN): Used in the synthesis of various organic compounds.

Cyanamide, N-(isoproppylamino)(methylthio)methylene- stands out due to its unique combination of functional groups, which confer specific reactivity and applications in diverse fields.

Properties

CAS No.

5848-27-1

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

7,8-dimethyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C11H9N3O2S/c1-5-3-7-8(4-6(5)2)17-11-13-9(15)12-10(16)14(7)11/h3-4H,1-2H3,(H,12,15,16)

InChI Key

CXNSQRSRIRUHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)NC(=O)N23

Origin of Product

United States

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